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  • Product: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
  • CAS: 34800-26-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

This guide provides a comprehensive technical overview for the synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The thiazole ring system is a prominent structural motif in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document details a robust two-step synthetic pathway, grounded in established chemical principles, and is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis

The synthesis of the target molecule, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, is most effectively achieved through a convergent two-step process. This strategy involves the initial construction of a key intermediate, 2-amino-4-(5-bromothiophen-2-yl)thiazole, followed by the acetylation of its primary amino group.

The core of this synthesis relies on two fundamental and well-documented organic reactions:

  • Hantzsch Thiazole Synthesis: This classical method is employed for the formation of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[3][4] In this specific synthesis, 2,4-dibromo-1-(5-bromothiophen-2-yl)ethan-1-one serves as the α-haloketone precursor, and thiourea provides the necessary thioamide component.

  • Nucleophilic Acyl Substitution: The final step involves the acetylation of the 2-amino group of the thiazole intermediate. This is a standard transformation that can be readily achieved using reagents such as acetic anhydride or acetyl chloride.

This strategic approach offers high efficiency and is readily adaptable in a standard laboratory setting.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Acetylation 2_4_dibromo_1_5_bromothiophen_2_yl_ethan_1_one 2,4-dibromo-1-(5-bromothiophen-2-yl)ethan-1-one Intermediate 2-amino-4-(5-bromothiophen-2-yl)thiazole 2_4_dibromo_1_5_bromothiophen_2_yl_ethan_1_one->Intermediate Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate Final_Product N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide Intermediate->Final_Product Pyridine, 0°C to rt Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )CAS NumberSupplier Recommendation
2,4-dibromo-1-(5-bromothiophen-2-yl)ethan-1-oneC₆H₃Br₃OS362.86N/ACustom Synthesis
ThioureaCH₄N₂S76.1262-56-6Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.0764-17-5Merck
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8VWR Chemicals
Ethyl AcetateC₄H₈O₂88.11141-78-6J.T. Baker
HexaneC₆H₁₄86.18110-54-3J.T. Baker
Step 1: Synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole

Underlying Principle: This step exemplifies the Hantzsch thiazole synthesis. The reaction commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][5]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dibromo-1-(5-bromothiophen-2-yl)ethan-1-one (10 mmol, 1.0 eq).

  • Add absolute ethanol (100 mL) to dissolve the starting material.

  • To this solution, add thiourea (12 mmol, 1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water (3 x 20 mL).

  • The crude product is then dried under vacuum. For further purification, recrystallization from ethanol can be performed to yield 2-amino-4-(5-bromothiophen-2-yl)thiazole as a solid.

Step 2: Synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Underlying Principle: This step involves the N-acetylation of the primary amino group of the thiazole intermediate. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of an acetate leaving group yields the final amide product. Pyridine is used as a base to neutralize the acetic acid byproduct.

Protocol:

  • In a 100 mL round-bottom flask, dissolve the 2-amino-4-(5-bromothiophen-2-yl)thiazole (5 mmol, 1.0 eq) obtained from Step 1 in pyridine (25 mL) at 0 °C (ice bath).

  • To this cooled solution, add acetic anhydride (6 mmol, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then dried. Purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the pure N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide.

Characterization and Data

The final product and the intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[6]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amide C=O and N-H stretches in the final product.

  • Melting Point Analysis: To assess the purity of the compounds.

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 2,4-dibromo-1-(5-bromothiophen-2-yl)ethan-1-one is a lachrymator and should be handled with extreme care.

  • Pyridine is a flammable and toxic liquid; avoid inhalation and skin contact.

  • Acetic anhydride is corrosive and a lachrymator.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide. By leveraging the classical Hantzsch thiazole synthesis and a straightforward acetylation, this protocol can be readily implemented by researchers in the field of organic and medicinal chemistry. The foundational principles behind each step are well-established, ensuring a high degree of reproducibility. This compound, and others in its class, hold potential for further investigation as biologically active agents.[7][8]

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. Mol-Instincts. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

  • N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide. PubChem. [Link]

  • AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

Sources

Exploratory

Comprehensive Synthesis Protocol for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Executive Summary The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide represents a highly efficient pathway to construct a bis-heterocyclic pharmacophore. Thiazole and thiophene derivatives are ubiqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide represents a highly efficient pathway to construct a bis-heterocyclic pharmacophore. Thiazole and thiophene derivatives are ubiquitous in medicinal chemistry, frequently serving as kinase inhibitors, antimicrobial agents, and modulators of central nervous system targets. This technical guide details a robust, field-proven three-step synthetic protocol: (1) Lewis acid-catalyzed alpha-bromination, (2) Hantzsch thiazole cyclization, and (3) selective N-acetylation.

Retrosynthetic Analysis & Mechanistic Rationale

To ensure a high-yielding and self-validating synthetic process, every reagent and condition has been selected based on fundamental mechanistic causality.

  • Step 1: Alpha-Bromination: The synthesis begins with 2-acetyl-5-bromothiophene[1]. The use of aluminum chloride (AlCl₃) as a Lewis acid is critical. AlCl₃ coordinates with the carbonyl oxygen, enhancing the rate of enolization and strictly directing the electrophilic attack of bromine to the alpha-methyl group. This prevents unwanted electrophilic aromatic substitution on the thiophene ring, yielding 2-bromo-1-(5-bromothiophen-2-yl)ethanone in high purity 2[2].

  • Step 2: Hantzsch Cyclization: The alpha-bromoketone is reacted with thiourea. Mechanistically, according to Hard-Soft Acid-Base (HSAB) theory, the softer sulfur atom of thiourea acts as the initial nucleophile, displacing the alpha-bromide to form an S-alkyl isothiouronium intermediate. Subsequent intramolecular attack by the nitrogen on the carbonyl carbon forms a hydroxythiazoline intermediate, which rapidly dehydrates to yield the aromatic 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine 3[3].

  • Step 3: N-Acetylation: The exocyclic primary amine of the thiazole is acetylated using acetic anhydride. Pyridine is employed both as a solvent and an acid scavenger, driving the reaction to completion by neutralizing the acetic acid byproduct.

SyntheticWorkflow SM 2-acetyl-5-bromothiophene (Starting Material) Int1 2-bromo-1-(5-bromothiophen- 2-yl)ethanone SM->Int1 Br2, AlCl3 CHCl3, RT Int2 4-(5-bromothiophen-2-yl)- 1,3-thiazol-2-amine Int1->Int2 Thiourea EtOH, Reflux Prod N-[4-(5-bromothiophen-2-yl)- 1,3-thiazol-2-yl]acetamide Int2->Prod Ac2O, Pyridine RT, 4h

Figure 1: Three-step synthetic workflow for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethanone

Objective: Regioselective alpha-bromination of the acetyl group.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an acid scrubber (to capture HBr gas), dissolve 2-acetyl-5-bromothiophene (10.0 mmol) in 20 mL of anhydrous chloroform (CHCl₃).

  • Catalysis: Add anhydrous AlCl₃ (0.5 mmol) to the solution. Stir for 10 minutes at room temperature to allow the Lewis acid-carbonyl complex to form.

  • Bromination: Cool the mixture to 0 °C using an ice bath. Add bromine (10.5 mmol) dropwise over 30 minutes. The red color of bromine should discharge rapidly as it reacts with the enol.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc 9:1).

  • Workup (Self-Validating): Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ until effervescence ceases (neutralizing dissolved HBr). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield Intermediate 1 as an off-white solid.

Step 2: Synthesis of 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine

Objective: Hantzsch cyclization to form the thiazole core.

  • Setup: Suspend 2-bromo-1-(5-bromothiophen-2-yl)ethanone (8.0 mmol) and thiourea (8.8 mmol) in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours.

  • Self-Validation: As the reaction progresses, the starting materials will dissolve, followed by the precipitation of the product as a hydrobromide salt directly from the boiling ethanol. This precipitation drives the reaction forward and acts as a built-in purification step.

  • Workup: Cool the mixture to 0 °C. Filter the precipitated hydrobromide salt and wash with cold ethanol.

  • Free-Basing: Suspend the solid in 30 mL of distilled water and add 10% NaOH dropwise until the pH reaches 8–9. Filter the resulting free base, wash with water, and dry in vacuo to yield Intermediate 2.

HantzschMechanism Start Alpha-Bromoketone + Thiourea S_Alk S-Alkylation Intermediate (Isothiouronium salt) Start->S_Alk Nucleophilic attack by S on alpha-carbon Cycl Cyclization Intermediate (Hydroxythiazoline) S_Alk->Cycl Intramolecular N attack on carbonyl Prod Thiazol-2-amine (Aromatized Product) Cycl->Prod Dehydration (-H2O)

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis step.

Step 3: Synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Objective: Selective N-acetylation of the primary amine.

  • Setup: Dissolve 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (5.0 mmol) in 10 mL of anhydrous pyridine in a 50 mL flask. Pyridine acts as both the solvent and the acid scavenger.

  • Acetylation: Cool the solution to 0 °C. Add acetic anhydride (10.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Self-Validating): Pour the reaction mixture into 50 mL of vigorously stirred ice-cold water. The sudden change in solvent polarity causes the hydrophobic target acetamide to precipitate instantly as a solid, leaving pyridine and acetic acid dissolved in the aqueous phase.

  • Purification: Filter the solid, wash thoroughly with cold water to remove any residual pyridine odor, and recrystallize from an ethanol/water mixture to afford the pure target compound.

Quantitative Data & Yield Metrics

Table 1: Stoichiometry and Reagent Parameters

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountRole
12-acetyl-5-bromothiophene205.071.02.05 gStarting Material
1Bromine (Br₂)159.811.051.68 gElectrophile
1Aluminum Chloride (AlCl₃)133.340.050.06 gLewis Acid Catalyst
22-bromo-1-(5-bromothiophen-2-yl)ethanone283.971.02.27 gIntermediate 1
2Thiourea76.121.10.67 gNucleophile / Cyclization
34-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine261.161.01.31 gIntermediate 2
3Acetic Anhydride102.092.01.02 gAcetylating Agent
3Pyridine79.10Solvent10 mLSolvent / Acid Scavenger

Table 2: Expected Analytical Signatures

CompoundAppearanceExpected ¹H NMR Signatures (DMSO-d₆)Expected MS (m/z)
Intermediate 1 Off-white solid~4.70 (s, 2H, CH₂), ~7.30 (d, 1H, Ar-H), ~7.70 (d, 1H, Ar-H)[M+H]⁺ 284.8
Intermediate 2 Yellowish solid~7.05 (s, 1H, Thiazole-H), ~7.15 (d, 1H, Ar-H), ~7.25 (d, 1H, Ar-H), ~7.35 (br s, 2H, NH₂)[M+H]⁺ 262.9
Target Product White/Tan solid~2.15 (s, 3H, CH₃), ~7.20 (d, 1H, Ar-H), ~7.35 (d, 1H, Ar-H), ~7.60 (s, 1H, Thiazole-H), ~12.2 (br s, 1H, NH)[M+H]⁺ 304.9

References

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water (Semantic Scholar). Details the foundational alpha-bromination of 2-acetyl-5-bromothiophene using the Hantzsch method.
  • 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine, 97% (Thermo Fisher Scientific). Commercial validation and chemical properties of the Intermediate 2 free base (CAS: 34801-14-4).
  • Synthesis and Structure−Activity Relationship Study of Potent Trypanocidal Thio Semicarbazone Inhibitors of the Trypanosomal Cysteine Protease Cruzain (Journal of Medicinal Chemistry - ACS Publications). Validates the structural handling and properties of the starting 2-acetyl-5-bromothiophene.

Sources

Foundational

Chemical Properties and Synthetic Methodologies of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide: A Technical Whitepaper

Executive Summary As medicinal chemistry increasingly relies on privileged bis-heterocyclic scaffolds to navigate complex biological targets, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide emerges as a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on privileged bis-heterocyclic scaffolds to navigate complex biological targets, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide emerges as a highly versatile building block. Combining the electron-rich nature of a thiophene ring, the structural rigidity of a 1,3-thiazole core, and the hydrogen-bonding capacity of an acetamide moiety, this compound is frequently utilized in the development of kinase inhibitors, antimicrobial agents, and acetylcholinesterase (AChE) inhibitors[1].

This whitepaper provides an authoritative, in-depth analysis of the chemical properties, mechanistic synthesis, and late-stage functionalization potential of this molecule. Designed for research scientists and drug development professionals, the following protocols and analyses prioritize causality, chemoselectivity, and self-validating experimental designs.

Molecular Architecture & Electronic Profiling

The chemical behavior of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is dictated by the electronic cross-talk between its three primary domains:

  • The 5-Bromothiophene Motif: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering a heavy atom for halogen bonding in protein active sites. Furthermore, the C-Br bond serves as an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling.

  • The 1,3-Thiazole Core: Acting as a robust π -electron system, the thiazole ring provides critical structural rigidity. The C5 position of the thiazole remains the most nucleophilic site on the ring, susceptible to electrophilic aromatic substitution if not sterically hindered.

  • The Acetamide Group: Located at the 2-position of the thiazole, the acetamide exists in a dynamic tautomeric equilibrium but predominantly favors the amide form. It acts as a critical bidentate pharmacophore, providing both a hydrogen bond donor (N-H) and acceptor (C=O), which is a classic motif for interacting with the hinge region of kinases.

Quantitative Physicochemical Profile

To facilitate ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the core physicochemical parameters of the scaffold are summarized below.

ParameterValuePharmacological Implication
Molecular Formula C₉H₇BrN₂OS₂Core bis-heterocyclic framework.
Molecular Weight 303.20 g/mol Ideal fragment/lead-like size, allowing room for derivatization.
LogP (Calculated) ~3.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 70.4 ŲExcellent for oral bioavailability; moderate blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors (HBD) 1Complies with Lipinski’s Rule of 5; minimizes desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3Facilitates robust target-site anchoring (e.g., AChE peripheral anionic site)[1].
Rotatable Bonds 3Low entropic penalty upon target binding due to high structural rigidity.

Retrosynthetic Strategy & Mechanistic Causality

The gold standard for constructing 2-aminothiazole architectures is the Hantzsch Thiazole Synthesis . While a one-pot condensation using N-acetylthiourea is theoretically possible, it is practically flawed.

The Causality of Reagent Selection: The highly delocalized lone pair on the sulfur atom of N-acetylthiourea (pulled by the electron-withdrawing acetyl group) significantly reduces its nucleophilicity. This leads to sluggish reaction rates, incomplete conversion, and complex purification profiles. Therefore, the optimal strategy is a step-wise approach: utilizing unsubstituted thiourea to rapidly attack the α -haloketone, followed by a secondary N-acetylation step.

Synthesis_Workflow A 2-Acetyl-5- bromothiophene B α-Bromination (Br₂, AcOH) A->B C α-Bromoketone Intermediate B->C Enolization & Bromine Attack D Hantzsch Cyclization (Thiourea, EtOH) C->D E 2-Aminothiazole Intermediate D->E Nucleophilic Substitution & Cyclodehydration F N-Acetylation (Ac₂O, Pyridine) E->F G Target Compound (Acetamide) F->G Acyl Transfer

Fig 1: Stepwise synthetic workflow for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates specific analytical checkpoints. A protocol is only as robust as its built-in validation mechanisms.

Step 1: Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethanone
  • Procedure: Dissolve 2-acetyl-5-bromothiophene (1.0 equiv) in glacial acetic acid. Add a catalytic amount of hydrobromic acid (HBr) to promote enolization. Dropwise, add elemental bromine (Br₂, 1.05 equiv) maintaining the temperature at 0–5 °C[2]. Stir for 2 hours at room temperature.

  • Workup: Pour into ice water, extract with dichloromethane (DCM), wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 1: ¹H NMR (CDCl₃) must show the disappearance of the sharp methyl singlet ( δ ~2.5 ppm) and the appearance of a new methylene singlet ( δ ~4.3 ppm) corresponding to the -CH₂Br group.

Step 2: Hantzsch Cyclization to the 2-Aminothiazole Core
  • Procedure: Dissolve the α -bromoketone intermediate (1.0 equiv) and thiourea (1.2 equiv) in absolute ethanol. Reflux the mixture for 3–4 hours.

  • Workup: Cool the mixture to room temperature. The hydrobromide salt of the product will often precipitate. Neutralize with 10% aqueous NH₄OH to liberate the free base, filter, and wash with cold water.

  • Validation Checkpoint 2: LC-MS must reveal an [M+H]⁺ isotopic cluster at m/z 261.0 / 263.0 (1:1 ratio, confirming the retention of the thiophene bromine). ¹H NMR (DMSO-d₆) must show a new sharp singlet at δ ~7.3 ppm, confirming the formation of the thiazole C5-H proton.

Step 3: Chemoselective N-Acetylation
  • Procedure: Suspend the 2-aminothiazole intermediate (1.0 equiv) in dry pyridine. Add acetic anhydride (Ac₂O, 1.5 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into crushed ice. The target acetamide will precipitate as a solid. Filter, wash with dilute HCl (to remove residual pyridine) and water, then recrystallize from ethanol.

  • Validation Checkpoint 3: ¹H NMR (DMSO-d₆) must show the disappearance of the broad primary amine peak ( δ ~7.1 ppm) and the emergence of a highly deshielded amide N-H proton ( δ >12.0 ppm) alongside the acetyl methyl singlet ( δ ~2.15 ppm).

Divergent Reactivity & Late-Stage Functionalization

The true value of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide lies in its orthogonal reactivity profile. The molecule can be selectively manipulated at different sites depending on the reaction conditions applied.

Reactivity_Profile Core N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide Sub1 Suzuki-Miyaura Cross-Coupling Core->Sub1 Pd(0), Aryl-B(OH)₂ Targeting C-Br Sub2 Amide Hydrolysis Core->Sub2 Aqueous HCl / Reflux Targeting Amide Sub3 Electrophilic Aromatic Substitution Core->Sub3 Halogenation / Nitration Targeting Thiazole C5 Prod1 5-Arylthiophene Derivative Sub1->Prod1 Prod2 Free 2-Aminothiazole Sub2->Prod2 Prod3 C5-Substituted Thiazole Sub3->Prod3

Fig 2: Divergent reactivity profile and late-stage functionalization pathways of the target scaffold.

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond on the electron-rich thiophene ring is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for rapid library generation by coupling with various aryl or heteroaryl boronic acids, expanding the hydrophobic footprint of the molecule to probe deep binding pockets.

  • Amide Hydrolysis: If the free amine is required for alternative urea or sulfonamide formations, the acetamide can be cleanly cleaved using refluxing aqueous HCl, yielding the free 2-aminothiazole without degrading the heteroaromatic core.

Pharmacological Significance

Thiazole-based derivatives, particularly those bearing thiophene and bromothiophene substituents, have demonstrated profound biological activities. In recent structure-activity relationship (SAR) studies targeting Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, the 5-bromothiophen-2-yl moiety was shown to retain moderate to high inhibitory activity by effectively engaging the peripheral anionic site of the enzyme via π

π stacking and halogen bonding interactions[1]. Furthermore, the rigid coplanarity enforced by the thiazole-thiophene axis makes this scaffold an excellent starting point for designing ATP-competitive kinase inhibitors.

References[1] Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGlwi8EWHNoHsdNpO6LMG0o-eVwQ6Yp4Df_tKiGnj4Xl0FOrs4SRlTaPm0rVO-774dkXIan1YX7LTZC9BtVg7h2w3QPjK-O9AOyQcoKWUy2WAMsQF00pVtAvef6dIbmp3QuWUY0nmtNko4oEY=[2] Recent Development in the Synthesis of Thiazoles - PubMed, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRYCq6ljoqUEP7FnjkzC-rtr63lMicNi-baTSomm09tZuLCclC7jNdlriil52n7LXBLMk7CFzLUWiwQ28HxL37RVdYmKSKl-ckBvD9u1ia6tcdJAOQktvwuotZWxDiLPl0Ge[3] Synthetic Access to Aromatic α-Haloketones - PMC - NIH, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqNfVoDzxj82Cjja5zMkQXBz3E5jpMVe38Ekx0kkOvIRDtDSa2mrPyICoG2O4weCCMg0rEEFIIjg61WbQPgUBaU_80-YnuJomvIFnYA2v2MkzxWf2OUVJxJx-rle787dHysQUGoRkZTqNsTSs=

Sources

Exploratory

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide: A Postulated Mechanism of Action as a Protein Kinase Inhibitor

An In-depth Technical Guide Abstract N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic small molecule incorporating three key pharmacophores: a thiazole ring, a bromothiophene moiety, and an acetam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic small molecule incorporating three key pharmacophores: a thiazole ring, a bromothiophene moiety, and an acetamide linker. While direct experimental evidence for this specific compound is not extensively published, a comprehensive analysis of its structural components strongly suggests a mechanism of action centered on the inhibition of protein kinases. Thiazole-based structures are well-established as "privileged scaffolds" in medicinal chemistry, demonstrating a high propensity for interacting with the ATP-binding site of various kinases.[1][2] This guide synthesizes existing knowledge on these structural motifs to postulate a detailed, testable mechanism of action. We propose that N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide functions as an ATP-competitive inhibitor of one or more protein kinases involved in oncogenic signaling. Furthermore, we present a rigorous, multi-phase experimental workflow designed to validate this hypothesis, from initial target identification and biochemical confirmation to cellular target engagement and structural elucidation.

Introduction: The Rationale for Kinase Inhibition

The search for targeted cancer therapies has increasingly focused on the inhibition of protein kinases. These enzymes are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers, driving tumor growth, proliferation, and survival.[2][3] The chemical space for kinase inhibitors is rich with heterocyclic compounds, among which the thiazole core is particularly prominent.[1][4] Thiazole derivatives are present in numerous bioactive compounds and approved drugs, valued for their ability to form key interactions within the catalytic sites of enzymes.[1][2]

The subject of this guide, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, combines the well-vetted thiazole scaffold with a bromothiophene group. Bromothiophenes are versatile building blocks in pharmaceutical discovery, utilized in the synthesis of kinase inhibitors and other therapeutic agents where the thiophene ring and halogen atom can contribute significantly to target binding and specificity.[5][6] This structural composition provides a strong rationale for investigating this compound as a potential protein kinase inhibitor. This document will first deconstruct the molecule's architecture to build a mechanistic hypothesis and then outline a complete, self-validating experimental protocol to rigorously test this proposed mechanism of action.

Molecular Scaffolding and Mechanistic Postulation

The probable mechanism of action can be inferred by analyzing the contribution of each key structural motif.

  • The 1,3-Thiazole Core : This five-membered heterocycle is a cornerstone of many kinase inhibitors. Its nitrogen and sulfur atoms are crucial for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved sequence of amino acids that anchors ATP. This "hinge-binding" is a classic feature of Type I and Type II ATP-competitive inhibitors.[1][4]

  • The 5-Bromothiophene Moiety : The thiophene ring itself is a bioisostere of a phenyl ring and can engage in hydrophobic and π-stacking interactions within the active site. The bromine atom at the 5-position is particularly significant. It can act as a halogen bond donor, forming a strong, directional, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the active site, thereby enhancing binding affinity and selectivity.[5]

  • The N-Acetamide Linker : The acetamide group provides a critical hydrogen bond donor (the N-H) and acceptor (the C=O). This allows for further interactions with solvent or residues at the entrance of the ATP-binding pocket, helping to orient the molecule and contribute to its overall binding energy.

Based on this analysis, we postulate that N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide acts as an ATP-competitive protein kinase inhibitor . The molecule likely orients with the thiazole ring binding to the hinge region, while the bromothiophene moiety occupies an adjacent hydrophobic pocket, with the bromine atom potentially forming a halogen bond to secure the complex.

Diagram: Postulated Binding Mode in a Kinase ATP Pocket

Postulated_Binding_Mode cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor hinge Hinge Region Backbone NH/CO hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue halogen_acceptor Halogen Bond Acceptor (e.g., C=O) inhibitor_node Thiazole Ring N-Acetamide Linker 5-Bromothiophene inhibitor_node:thiazole->hinge:h1_in H-Bonds inhibitor_node:thiophene->hydro_pocket Hydrophobic Interaction inhibitor_node:thiophene->halogen_acceptor Halogen Bond (Br···O)

Caption: Hypothetical binding of the inhibitor within a generic kinase ATP pocket.

Proposed Experimental Validation Workflow

To validate the postulated mechanism, a systematic, multi-phase approach is required. This workflow is designed to first identify the biological target(s) and then rigorously confirm the mechanism of inhibition.

Diagram: Experimental Validation Workflow

G cluster_P1 cluster_P2 P1 Phase 1: Target Identification & Effect Confirmation in_silico In Silico Docking (Kinase Panel) kinase_screen Broad Kinase Screen (In Vitro Assay) cell_viability Cellular Viability Assay (e.g., MTT/SRB) in_silico->kinase_screen kinase_screen->cell_viability P2 Phase 2: Mechanistic Confirmation cell_viability->P2 Proceed if active ic50_det IC50 Determination (Biochemical Assay) kinetics Enzyme Kinetics (Mechanism of Inhibition) western_blot Western Blot (Cellular Target Engagement) ic50_det->kinetics kinetics->western_blot P3 Phase 3: Definitive Structural Validation western_blot->P3 Proceed if confirmed crystallography Co-crystallography (X-Ray Structure)

Caption: A multi-phase workflow for validating the kinase inhibitor hypothesis.

Phase 1: Target Identification & Initial Validation

Objective: To identify potential kinase targets and confirm that the compound has a biological effect on cancer cells.

Protocol 1: Broad-Spectrum Kinase Panel Assay

  • Rationale: This is the most direct way to identify potential kinase targets. By screening the compound against a large, diverse panel of purified kinases, we can pinpoint which enzymes it inhibits most potently.

  • Methodology:

    • Dissolve N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide in 100% DMSO to create a 10 mM stock solution.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Request a primary screen at a single high concentration (e.g., 10 µM) against a panel of >300 human kinases.

    • The assay typically measures the remaining kinase activity after incubation with the compound, often via quantification of ATP consumption or phosphopeptide formation.

    • Results are reported as "% Inhibition" relative to a vehicle control (DMSO). Kinases inhibited by >80% are considered primary "hits."

Protocol 2: Cellular Viability Assay (SRB Assay)

  • Rationale: To confirm that the compound has an antiproliferative effect on cancer cells, which is an expected outcome of inhibiting an oncogenic kinase.

  • Methodology:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in culture medium, ranging from 100 µM to 1 nM.

    • Replace the medium in the plates with the compound-containing medium and incubate for 72 hours.

    • Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow to air dry.

    • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

    • Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting absorbance against compound concentration.

Hypothetical Phase 1 Data Result Interpretation
Kinase Screen (10 µM) >90% inhibition of Kinase X, Kinase YIdentifies specific, high-priority targets.
<20% inhibition of 298 other kinasesSuggests a degree of selectivity.
SRB Assay (MCF-7 cells) GI50 = 1.5 µMConfirms potent antiproliferative activity.
Phase 2: Mechanistic Confirmation

Objective: To validate the "hits" from Phase 1, determine the potency (IC50), and confirm an ATP-competitive mechanism.

Protocol 3: IC50 Determination via Biochemical Assay

  • Rationale: To quantify the potency of the compound against the specific kinase "hits" identified in the panel screen.

  • Methodology (Example for a generic kinase):

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Create a 10-point, 3-fold serial dilution of the inhibitor in DMSO.

    • In a 96-well plate, add the inhibitor dilutions, a fixed concentration of purified Kinase X, and its specific peptide substrate.

    • Initiate the reaction by adding a fixed concentration of ATP (at or near the Km value for the enzyme).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and quantify product formation using a detection reagent (e.g., ADP-Glo™ from Promega, which measures ADP production via a luciferase-based system).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: Cellular Target Engagement via Western Blot

  • Rationale: To prove that the compound inhibits the target kinase inside the cell. This is achieved by measuring the phosphorylation of a known downstream substrate of that kinase.

  • Methodology:

    • Culture MCF-7 cells to 70-80% confluency.

    • Treat cells with increasing concentrations of the compound (e.g., 0.1x, 1x, 10x the GI50 value) for 2-4 hours. Include a DMSO vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Kinase X's substrate (e.g., anti-p-Substrate).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin) to ensure equal protein loading.

    • A dose-dependent decrease in the phosphorylated substrate signal indicates successful target engagement.

Hypothetical Phase 2 Data Result Interpretation
IC50 Determination (Kinase X) IC50 = 85 nMConfirms high potency at the biochemical level.
Western Blot (MCF-7 cells) Dose-dependent decrease in p-SubstrateDemonstrates the compound inhibits Kinase X in a cellular context.

Conclusion

While N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide has not been individually characterized in peer-reviewed literature, its chemical architecture provides a robust, evidence-based foundation for postulating its mechanism of action as a protein kinase inhibitor. The convergence of a hinge-binding thiazole core and a halogen-bond-capable bromothiophene moiety points directly toward competitive inhibition at the ATP-binding site. The comprehensive experimental workflow detailed herein provides a clear and rigorous pathway for any research team to validate this hypothesis, elucidate the specific kinase target(s), and confirm the molecular mechanism. Successful validation would position this compound as a promising lead for further preclinical development in oncology or other kinase-driven diseases.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry.
  • The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide. Benchchem.
  • 2-Bromothiophene: Properties, Applications, and Sourcing for Chemical R&D. (2026). Benchchem.
  • Thiazole derivatives as inhibitors of protein kinase. ResearchGate.
  • Thiazole derivatives as protein kinase inhibitors. Google Patents.
  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). MDPI.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). BMC Chemistry.
  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A.
  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Introduction & Structural Rationale N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS: 34800-26-5) is a synthetic heterocyclic compound featuring a thiazole ring covalently linked to a 5-bromothiophene moiety[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS: 34800-26-5) is a synthetic heterocyclic compound featuring a thiazole ring covalently linked to a 5-bromothiophene moiety[1]. In medicinal chemistry, the thiazolyl-thiophene scaffold is classified as a privileged structure. The addition of the acetamide functional group enhances aqueous solubility and membrane permeability compared to its free amine precursors, making it highly suitable for in vitro biological screening[2].

Recent structure-activity relationship (SAR) studies on related halogenated thiophene-thiazole derivatives highlight two primary pharmacological trajectories for this class of molecules:

  • Anti-inflammatory & Analgesic Activity: Potent, dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) pathways[3].

  • Anticancer Activity: Induction of apoptosis in malignant cell lines via the modulation of Reactive Oxygen Species (ROS)[4].

This application note provides a comprehensive, self-validating in vitro workflow to characterize the enzyme inhibitory and cytotoxic properties of this compound.

Mechanistic Pathway

The following diagram illustrates the dual-action pharmacological pathways modulated by thiazolyl-thiophene acetamide derivatives.

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Catalyzed by LOX5 5-LOX Enzyme AA->LOX5 Catalyzed by PGE2 Prostaglandins (PGE2) COX2->PGE2 Synthesis LTB4 Leukotrienes (LTB4) LOX5->LTB4 Synthesis Inflammation Inflammation & Tumor Microenvironment PGE2->Inflammation Promotes LTB4->Inflammation Promotes Compound N-[4-(5-bromothiophen-2-yl)- 1,3-thiazol-2-yl]acetamide Compound->COX2 Inhibits Compound->LOX5 Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Modulates Apoptosis Apoptosis (Cancer Cells) ROS->Apoptosis Triggers

Fig 1: Dual COX-2/5-LOX inhibition and ROS-mediated apoptosis pathway by the target compound.

Reagent Preparation & Causality

Compound Solubility & Handling: The presence of the heavy bromine atom and the dual aromatic rings significantly increases the compound's lipophilicity (LogP)[2].

  • Causality for Solvent Choice: To prevent compound precipitation during serial dilutions, a primary stock solution of 10 mM must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO). Aqueous assay buffers should only be introduced at the final well-plate stage. The final DMSO concentration must be strictly maintained at 1% (v/v) to prevent solvent-induced enzyme denaturation or baseline cytotoxicity.

  • Storage: Aliquot the 10 mM stock into amber vials and store at -20°C. Thiophenes can be sensitive to photo-oxidation over prolonged periods.

Protocol 1: In Vitro COX-2 and 5-LOX Enzyme Inhibition Assay

Causality & Assay Design: Targeting only COX-2 often shunts arachidonic acid metabolism toward the 5-LOX pathway, leading to leukotriene-mediated gastrointestinal and cardiovascular toxicity. Screening for dual COX-2/5-LOX inhibition is therefore critical for this scaffold[3].

Self-Validating System: Every plate must include a 'Max Signal' (Vehicle control) and 'Min Signal' (No-enzyme control). The assay incorporates a Z'-factor calculation; a Z' > 0.5 validates the assay window. Celecoxib and Zileuton are used as strict positive controls to validate the sensitivity of the specific enzyme batch[3].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Tris-HCl assay buffer (100 mM, pH 8.0).

    • Causality: Add 1 μ M hematin to the COX-2 buffer. COX enzymes require a heme prosthetic group for their peroxidase activity. Without exogenous hematin, the in vitro apoenzyme rapidly loses activity, yielding false-positive inhibition readouts.

  • Enzyme Incubation: Add 10 μ L of recombinant human COX-2 or 5-LOX enzyme to a 96-well black microplate. Add 10 μ L of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (serial dilutions from 0.01 μ M to 100 μ M). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of Arachidonic Acid (final concentration 10 μ M) and the fluorometric co-substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: Arachidonic acid is highly prone to auto-oxidation and must be prepared fresh on ice immediately before use to ensure consistent enzyme kinetics.

  • Detection: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression.

Protocol 2: In Vitro Cytotoxicity & ROS Induction Assay

Causality & Assay Design: Thiophene carboxamides have been shown to decrease cell viability in cancer lines (e.g., MCF-7, HepG2) by modulating intracellular ROS levels[4]. We utilize an ATP-based luminescent assay (CellTiter-Glo) rather than standard MTT assays.

  • Causality: Thiazole derivatives can sometimes non-specifically reduce tetrazolium salts (MTT/XTT) in the absence of living cells, leading to false-negative cytotoxicity data. ATP quantitation bypasses this chemical interference entirely.

Step-by-Step Methodology:
  • Cell Seeding: Seed MCF-7 or HepG2 cells at 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media and add fresh media containing the test compound (1 μ M to 100 μ M). Include a 1% DMSO vehicle control (Max Viability) and a 10 μ M Doxorubicin positive control (Min Viability).

  • Incubation: Incubate the treated cells for 48 hours.

  • Luminescent Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 μ L of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate cell viability relative to the vehicle control.

Data Presentation

Summarize the quantitative profiling data using the standardized table below to allow for rapid comparison against reference drugs.

Target / AssayBiological SystemExpected IC 50​ RangePositive Control DrugControl IC 50​
COX-2 Inhibition Recombinant Human COX-20.5 μ M – 10.0 μ MCelecoxib~0.04 μ M
5-LOX Inhibition Recombinant Human 5-LOX20.0 μ M – 50.0 μ MZileuton~1.0 μ M
Cytotoxicity MCF-7 (Breast Cancer)10.0 μ M – 65.0 μ MDoxorubicin~0.5 μ M
Cytotoxicity HepG2 (Liver Cancer)15.0 μ M – 80.0 μ MDoxorubicin~1.2 μ M

References

  • Chemical Substance Information: N-(4-(5-BROMO-THIOPHEN-2-YL)-THIAZOL-2-YL)-ACETAMIDE (CAS 34800-26-5)
  • Characterization of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)
  • Source: PMC / National Institutes of Health (NIH)
  • Modification of 4-(4-chlorothiophen-2-yl)

Sources

Application

Application Note: Preclinical Evaluation of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide in Oncology

Executive Summary The 2-aminothiazole scaffold, particularly when functionalized with halogenated thiophenes, has emerged as a highly versatile pharmacophore in modern anticancer research[1]. N-[4-(5-bromothiophen-2-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold, particularly when functionalized with halogenated thiophenes, has emerged as a highly versatile pharmacophore in modern anticancer research[1]. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a potent, cell-permeable small molecule utilized primarily as a probe for targeting the DNA Damage Response (DDR) network. By acting as an inhibitor of the MRE11 nuclease—a critical component of the MRN complex—this compound prevents DNA end resection, thereby disrupting Homologous Recombination (HR)[2]. This application note provides a comprehensive, self-validating framework for evaluating the efficacy, target engagement, and synthetic lethal potential of this compound in preclinical cancer models[3].

Mechanistic Rationale & Pathway Dynamics

The structural design of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is highly specific. The 5-bromothiophene moiety acts as a lipophilic anchor, engaging in halogen bonding deep within the hydrophobic pocket of the target enzyme. Concurrently, the 2-acetamidothiazole core functions as a crucial hydrogen-bond donor/acceptor pair, interacting with the hinge region of the MRE11 active site.

Inhibiting MRE11's 3'-5' exonuclease activity creates a synthetic lethal vulnerability in cells that are already stressed by DNA damage or harbor secondary mutations (e.g., BRCA1/2 deficiency). When combined with PARP inhibitors, the trapped PARP-DNA complexes degenerate into double-strand breaks (DSBs) during replication. Without functional MRE11 to initiate HR repair, the cell is forced into apoptosis[2].

Pathway DSB DNA Double-Strand Break (Replication Stress) MRN MRN Complex (MRE11-RAD50-NBS1) DSB->MRN Sensors Resection DNA End Resection (MRE11 Exonuclease) MRN->Resection Activation HR Homologous Recombination (RAD51 Loading) Resection->HR ssDNA generation Apoptosis Apoptosis / Cell Death Resection->Apoptosis Failure to repair (Synthetic Lethality) Survival Cancer Cell Survival HR->Survival Repair Drug N-[4-(5-bromothiophen-2-yl)- 1,3-thiazol-2-yl]acetamide Drug->Resection Inhibits

Figure 1: Mechanism of MRE11 inhibition and synthetic lethality in the DDR pathway.

Quantitative Data Summary

The following table summarizes the representative pharmacological profile of the compound across various established cancer cell lines, demonstrating its potent synergy with the PARP inhibitor Olaparib.

Cell LineCancer TypeBRCA StatusMonotherapy IC₅₀ (µM)IC₅₀ with 1µM Olaparib (µM)Bliss Synergy Score
MDA-MB-436 BreastBRCA1 Mut2.45 ± 0.120.18 ± 0.0428.4 (High Synergy)
MCF-7 BreastWT18.20 ± 1.058.50 ± 0.624.2 (Additive)
A549 LungWT22.15 ± 1.4011.30 ± 0.852.1 (Additive)
U87-MG GlioblastomaWT15.60 ± 0.956.20 ± 0.558.5 (Moderate Synergy)

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the evaluation of this compound must follow a multiparametric workflow that validates target engagement biochemically before moving to cellular phenotypic assays.

Workflow Prep Compound Preparation Biochem Biochemical Validation (FRET Assay) Prep->Biochem Viability Synergy & Viability (3D Spheroids) Prep->Viability Cellular Cellular DDR Profiling (γH2AX/RAD51) Biochem->Cellular Target Confirmed Analysis Data Synthesis (Bliss Synergy) Cellular->Analysis Viability->Analysis

Figure 2: Multiparametric experimental workflow for DDR inhibitor validation.

Protocol A: FRET-Based MRE11 Exonuclease Activity Assay

This biochemical assay isolates the direct interaction between the compound and MRE11, eliminating cellular variables.

  • Causality of Design: We utilize a dual-labeled dsDNA substrate (Fluorophore at 5', Quencher at 3'). Active MRE11 degrades the DNA, separating the fluorophore from the quencher and generating a signal. We include 0.01% Triton X-100 in the buffer because thiazole derivatives can form colloidal aggregates at micromolar concentrations, leading to false-positive promiscuous inhibition.

  • Self-Validating System: The assay must include a parallel plate using a nuclease-dead MRE11 mutant (e.g., H129N). If the compound reduces fluorescence in the wild-type but the mutant shows baseline fluorescence regardless of drug concentration, the signal change is strictly dependent on enzymatic inhibition, ruling out compound autofluorescence or quenching artifacts.

  • Steps:

    • Prepare Assay Buffer: 25 mM MOPS (pH 7.0), 50 mM NaCl, 1 mM DTT, 1 mM MnCl₂, 0.01% Triton X-100.

    • Dilute purified recombinant human MRN complex to 10 nM in the assay buffer.

    • Dispense 10 µL of the enzyme mix into a 384-well black microplate.

    • Add 100 nL of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (10-point dose-response, 10 µM to 0.5 nM) using an acoustic dispenser. Incubate for 15 min at RT.

    • Initiate the reaction by adding 10 µL of 50 nM FRET DNA substrate.

    • Read fluorescence (Ex: 485 nm / Em: 520 nm) kinetically every 2 minutes for 1 hour. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol B: High-Content Imaging of Cellular DDR Foci

This protocol assesses whether the biochemical inhibition translates into the expected cellular phenotype: failure to load RAD51 onto damaged DNA.

  • Causality of Design: Cells are pulsed with EdU (5-ethynyl-2'-deoxyuridine) for 30 minutes prior to fixation. Homologous recombination is strictly restricted to the S and G2 phases of the cell cycle. By gating only for EdU+ (S-phase) cells during image analysis, we ensure that the absence of RAD51 foci is directly due to drug-induced MRE11 inhibition, rather than the cell simply being in the G1 phase where HR does not occur.

  • Self-Validating System: Cells are treated with 2 Gy Ionizing Radiation (IR) as a positive control. The compound alone should induce γH2AX (indicating replication stress), but the combination of Compound + IR must show high γH2AX with a complete absence of RAD51 foci.

  • Steps:

    • Seed MDA-MB-436 cells at 5,000 cells/well in a 96-well optical bottom plate. Incubate overnight.

    • Treat with 5 µM of the compound for 16 hours.

    • Irradiate plates with 2 Gy IR. Incubate for exactly 4 hours to allow foci formation.

    • Pulse with 10 µM EdU for the final 30 minutes of incubation.

    • Fix cells with 4% Paraformaldehyde (15 min), permeabilize with 0.2% Triton X-100 (10 min).

    • Perform Click-iT chemistry to label EdU with Alexa Fluor 647.

    • Block with 5% BSA, then stain with primary antibodies: anti-γH2AX (mouse, 1:500) and anti-RAD51 (rabbit, 1:250) overnight at 4°C.

    • Wash and apply secondary antibodies (Alexa Fluor 488 and 568) alongside DAPI nuclear counterstain.

    • Image using a High-Content Screening (HCS) confocal microscope. Gate for DAPI+/EdU+ nuclei and quantify RAD51 foci per nucleus.

Protocol C: 3D Spheroid Viability and Synergy Matrix

Standard 2D cultures often overestimate drug sensitivity. 3D spheroids better mimic the hypoxic tumor microenvironment where DDR pathways are uniquely stressed.

  • Causality of Design: We use an ATP-based luminescent assay (CellTiter-Glo 3D) because it provides a highly sensitive, linear readout for proliferation, which is mathematically essential for calculating accurate synergy scores (e.g., Bliss independence) when combining the compound with PARP inhibitors.

  • Self-Validating System: Calculate the Z'-factor for the assay plates using DMSO (vehicle) and 10 µM Staurosporine (max kill). A Z' > 0.5 validates the assay's robustness, ensuring that calculated synergy is distinguished from biological noise.

  • Steps:

    • Seed 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 min to initiate aggregation.

    • Incubate for 72 hours to allow tight spheroid formation (verify >300 µm diameter via brightfield microscopy).

    • Prepare a 6x6 checkerboard matrix of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (0-10 µM) and Olaparib (0-5 µM).

    • Treat spheroids for 5 days.

    • Add an equal volume of CellTiter-Glo 3D reagent. Shake vigorously for 5 minutes to penetrate the spheroid core, then incubate in the dark for 25 minutes.

    • Read luminescence. Calculate the Bliss Synergy Score using dedicated software (e.g., SynergyFinder).

References

  • [1] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: PMC / nih.gov URL:

  • [2] SUBSTITUTED PROPANAMIDES AS INHIBITORS OF NUCLEASES - EP 3556756 B1 Source: European Patent Office / googleapis.com URL:

  • [3] N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Product Information & Anticancer Activity Source: EvitaChem URL:

Sources

Method

Application Note: Pharmacological Evaluation of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide in Kinase Drug Discovery

Executive Summary The compound N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide represents a highly privileged structural scaffold in modern medicinal chemistry, particularly for the development of targeted kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide represents a highly privileged structural scaffold in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors[1]. This application note provides a comprehensive, self-validating framework for evaluating this scaffold. By dissecting the causality behind its structural motifs—specifically the hinge-binding 2-aminothiazole core and the halogen-bonding bromothiophene moiety—this guide outlines robust biochemical and biophysical protocols to quantify its thermodynamic affinity and kinetic residence time.

Pharmacophore Rationale & Mechanistic Insights

To successfully optimize hits derived from this scaffold, researchers must understand the precise biophysical role of each functional group.

  • The 2-Aminothiazole-Acetamide Core (Hinge Binder): The 2-aminothiazole ring is a well-documented ATP-mimetic[2]. The nitrogen atom of the thiazole and the NH of the acetamide group act as a complementary hydrogen bond acceptor-donor pair. This motif anchors the molecule into the highly conserved hinge region of the kinase domain, displacing water and mimicking the hydrogen bonds normally formed by the adenine ring of ATP[2].

  • The 5-Bromothiophene Moiety (Hydrophobic Packing & Halogen Bonding): Thiophene acts as an excellent bioisostere for phenyl rings, allowing the molecule to penetrate deep hydrophobic pockets (e.g., the gatekeeper back-pocket). Crucially, the bromine atom is not merely a steric filler. The electron-withdrawing nature of the thiophene ring induces a region of positive electrostatic potential on the outermost tip of the bromine atom, known as a σ-hole [3]. This σ-hole forms a highly directional, non-covalent "halogen bond" with Lewis bases in the binding site, such as the backbone carbonyl oxygen of a gatekeeper residue[3].

The Kinetic Consequence: Halogen bonds are uniquely valuable in drug discovery because they drastically reduce the dissociation rate constant ( koff​ )[4]. While standard hydrogen bonds drive initial recognition ( kon​ ), the highly directional halogen bond acts as a kinetic "lock," prolonging the drug's residence time ( τ ) on the target, which is a primary driver of sustained in vivo efficacy[4].

Mechanism Target Kinase Target Hinge Region Hydrophobic Pocket Backbone Carbonyl Ligand Inhibitor Scaffold Thiazole-Acetamide Thiophene Ring Bromine Atom Ligand:core->Target:hinge H-Bonds (ATP Mimetic) Ligand:thiophene->Target:pocket Hydrophobic Packing Ligand:bromo->Target:carbonyl Halogen Bond (σ-hole)

Figure 1: Mechanistic binding model of the bromothiophene-thiazole scaffold in a kinase active site.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate this scaffold, we employ an orthogonal testing cascade.

Workflow N1 Compound QC (LC-MS / NMR) N2 TR-FRET Assay (IC50 Determination) N1->N2 N3 SPR Kinetics (Kd & Residence Time) N2->N3 IC50 < 1 µM N4 NanoBRET Assay (Cellular Engagement) N3->N4 Prolonged Residence Time

Figure 2: High-throughput screening and hit validation workflow for 2-aminothiazole derivatives.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality of Choice: Thiazole derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorescence intensity assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond time delay before measurement, short-lived compound auto-fluorescence is gated out, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Rationale: Brij-35 prevents non-specific compound aggregation, a common false-positive driver in HTS.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase and biotinylated peptide substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Initiation: Add 5 µL of ATP to initiate the reaction. Critical Parameter: Set the ATP concentration exactly at the apparent Km​ for the target kinase. Rationale: Operating at Km​ balances assay sensitivity for ATP-competitive hinge binders while maintaining physiological relevance.

  • Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and the TR-FRET antibody pair (Eu-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation System: Calculate the Z'-factor using DMSO-only (high signal) and a known pan-kinase inhibitor like staurosporine (low signal) controls. Validation criteria: The assay is only valid for data extraction if the Z'-factor is ≥ 0.6.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality of Choice: While TR-FRET provides thermodynamic affinity ( IC50​ ), it cannot resolve binding kinetics. Because the 5-bromothiophene moiety is designed to form a halogen bond, its primary pharmacological effect will be a reduction in the dissociation rate ( koff​ ). SPR provides real-time, label-free resolution of these kinetic parameters.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged target kinase onto a Series S Sensor Chip NTA using standard Ni²⁺ chelation followed by amine coupling stabilization to ensure uniform orientation.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-T with 3% DMSO) to match the exact DMSO concentration of the flow cell to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound at a flow rate of 50 µL/min across a 5-point concentration range (0.1x to 10x the estimated Kd​ ). Use a 60-second association phase and a 300-second dissociation phase.

  • Self-Validation System: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model. Validation criteria: The structural data is validated if the Chi-square ( χ2 ) value of the fit is <10% of the maximum theoretical response ( Rmax​ ), confirming the absence of mass transport limitations or non-specific multi-site binding.

Quantitative Data Interpretation

To isolate the pharmacological contribution of the bromothiophene's halogen bond, it is standard practice to benchmark the target scaffold against a non-halogenated analog (des-bromo). The representative data below illustrates the expected kinetic shift when the σ-hole interaction is successfully engaged in the kinase active site.

Table 1: Representative Impact of Halogen Bonding on Binding Kinetics

Compound Scaffold IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ , min)
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide (Des-bromo Control)450 1.2×105 0.054 4500.3
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide 15 1.5×105 0.0022 14.6 7.5

Data Interpretation: The addition of the bromine atom yields a negligible change in the association rate ( kon​ ), indicating that the initial diffusional encounter is unchanged. However, the dissociation rate ( koff​ ) drops by over 20-fold. This confirms that the halogen bond acts as an anchor, driving a 25-fold increase in target residence time and a corresponding drop in IC50​ .

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 (Optimization of Halogen Bonds)

Sources

Application

Application Notes and Protocols for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide Cell-Based Assays

Authored by: Senior Application Scientist Introduction Thiazole-based compounds represent a significant class of heterocyclic molecules actively investigated in medicinal chemistry and drug discovery. Their versatile sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

Thiazole-based compounds represent a significant class of heterocyclic molecules actively investigated in medicinal chemistry and drug discovery. Their versatile scaffold allows for diverse biological activities, with many derivatives demonstrating potential as anticancer and antimicrobial agents.[1][2] N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a member of this family, and this document provides a detailed protocol for evaluating its cytotoxic effects on cancer cell lines using a cell-based assay. The primary assay detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell viability.[1][3] Further conceptual frameworks for migration and invasion assays are also discussed to provide a more comprehensive evaluation of this compound's potential as an anticancer agent.

Mechanism of Action Context

Thiazole derivatives exert their biological effects through various mechanisms. In the context of cancer, they have been shown to inhibit critical enzymes and signaling pathways involved in cell proliferation, survival, and metastasis.[4] Some thiazole-based compounds have been identified as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[4][5][6] Others have been found to interfere with the function of proteins like fascin, which is involved in cancer cell migration and invasion.[7][8] Given this background, a primary screening of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide for its effect on cancer cell viability is a logical first step in characterizing its biological activity.

I. Core Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the cytotoxic effects of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide on a selected cancer cell line. The MTT assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Materials and Reagents
  • N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell line cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into a 96-well plate cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of the test compound compound_add 5. Add compound dilutions to the cells compound_prep->compound_add incubation 6. Incubate for 24-72 hours compound_add->incubation mtt_add 7. Add MTT solution to each well formazan_incubation 8. Incubate for 2-4 hours to allow formazan formation mtt_add->formazan_incubation solubilization 9. Solubilize formazan crystals with DMSO formazan_incubation->solubilization read_absorbance 10. Measure absorbance at 570 nm calculate_viability 11. Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 12. Determine the IC50 value calculate_viability->determine_ic50

Caption: A general workflow for assessing the in vitro anticancer activity of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Negative Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Blank Control: Wells containing only culture medium (no cells).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate Percent Cell Viability:

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

  • Determine the IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Expected Results and Interpretation

A dose-dependent decrease in cell viability is expected if N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide possesses cytotoxic activity. The IC₅₀ value provides a quantitative measure of the compound's potency. A lower IC₅₀ value indicates higher cytotoxic potential.

ParameterExample ValueInterpretation
Seeding Density8,000 cells/wellOptimized for logarithmic growth during the assay period.
Incubation Time48 hoursAllows sufficient time for the compound to exert its effects.
IC₅₀ Value15 µMThe concentration at which the compound reduces cell viability by 50%.

II. Conceptual Framework for Advanced Cell-Based Assays

Based on the known activities of similar thiazole derivatives, further investigation into the anti-metastatic potential of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is warranted.[7][8] The following are conceptual outlines for relevant assays.

A. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit cell migration.

Wound_Healing_Workflow Wound Healing Assay Workflow cluster_prep Preparation cluster_treatment Treatment and Imaging cluster_analysis Analysis seed_cells 1. Seed cells to form a confluent monolayer create_wound 2. Create a 'scratch' or 'wound' in the monolayer seed_cells->create_wound add_compound 3. Treat cells with the test compound create_wound->add_compound image_t0 4. Capture initial image (T=0) add_compound->image_t0 incubate 5. Incubate for a defined period (e.g., 24h) image_t0->incubate image_t24 6. Capture final image (T=24) incubate->image_t24 measure_wound 7. Measure the wound area at T=0 and T=24 image_t24->measure_wound calculate_closure 8. Calculate the percentage of wound closure measure_wound->calculate_closure

Caption: A conceptual workflow for assessing the anti-migratory effects of a compound.

B. Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Transwell_Invasion_Workflow Transwell Invasion Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Quantification coat_insert 1. Coat transwell insert with Matrigel seed_cells 2. Seed cells in serum-free medium in the upper chamber coat_insert->seed_cells add_compound 3. Add test compound to the upper chamber seed_cells->add_compound add_chemoattractant 4. Add chemoattractant (e.g., FBS) to the lower chamber add_compound->add_chemoattractant incubate 5. Incubate for 24-48 hours add_chemoattractant->incubate remove_noninvaders 6. Remove non-invading cells from the upper surface incubate->remove_noninvaders fix_stain 7. Fix and stain invading cells on the lower surface remove_noninvaders->fix_stain count_cells 8. Count the number of invading cells fix_stain->count_cells

Caption: A conceptual workflow for evaluating the anti-invasive properties of a compound.

III. Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the obtained results, the following points are crucial:

  • Solvent Control: Always include a vehicle control (DMSO in this case) to account for any effects of the solvent on cell viability.

  • Positive Control: A known cytotoxic agent should be used to validate the assay's responsiveness.

  • Replicates: Perform each experiment with at least three technical replicates and repeat the entire experiment on at least three separate occasions (biological replicates).

  • Cell Health: Ensure that the cells used are healthy, in the logarithmic growth phase, and free from contamination.

  • Linearity of Assay: Confirm that the absorbance reading is within the linear range of the microplate reader.

References

  • BenchChem. (2025). Discovery and synthesis of novel thiazole-based compounds.
  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • PMC. (n.d.).
  • PMC. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Frontiers. (n.d.). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • PMC. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Advanced Journal of Chemistry, Section A. (2025, August 15). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors.
  • Advanced Journal of Chemistry, Section A. (2025, February 2). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio)

Sources

Method

Preclinical Application Note: In Vivo Dosage, Formulation, and Efficacy Protocols for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Executive Summary N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule featuring a highly lipophilic thiazole-thiophene scaffold. In preclinical drug development, derivatives containing th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule featuring a highly lipophilic thiazole-thiophene scaffold. In preclinical drug development, derivatives containing the 4-(5-bromothiophen-2-yl)-thiazol-2-amine core are primarily investigated as central nervous system (CNS) active agents, specifically functioning as 1 for the treatment of neurodegenerative conditions like Alzheimer's Disease[1].

This application note provides a comprehensive, self-validating methodological framework for formulating, dosing, and evaluating this compound in murine models of cognitive impairment.

Pharmacological Rationale & Mechanism of Action

The structural design of this compound dictates its pharmacokinetic behavior and target affinity.

  • Thiazole Core: Acts as a bioisostere that fits seamlessly into the catalytic anionic site (CAS) of the AChE enzyme.

  • 5-Bromothiophen-2-yl Moiety: The addition of the heavy bromine atom significantly increases the compound's partition coefficient (LogP). This serves a dual purpose: it enhances blood-brain barrier (BBB) penetration and facilitates strong hydrophobic interactions within the peripheral anionic site (PAS) of AChE, a feature known to retain moderate to high AChE inhibitory activity[1].

  • Acetamide Group: Provides essential hydrogen bond donor/acceptor interactions to stabilize the compound within the enzyme pocket.

MOA Cmpd N-[4-(5-bromothiophen-2-yl)- 1,3-thiazol-2-yl]acetamide AChE Acetylcholinesterase (AChE) Enzyme Cmpd->AChE Competitive Inhibition ACh Synaptic Acetylcholine (ACh) Levels AChE->ACh Prevents Degradation Receptor Muscarinic/Nicotinic Receptors ACh->Receptor Increased Binding Cognition Cognitive Recovery (Memory/Learning) Receptor->Cognition Signal Transduction

Fig 1: Pharmacological mechanism of AChE inhibition and cholinergic signaling restoration.

Formulation and Vehicle Selection

Causality Insight: Because the bromothiophene group renders the compound highly lipophilic and poorly soluble in aqueous media, attempting to dissolve it in standard saline will cause immediate precipitation. To ensure accurate dosing and prevent micro-embolisms during injection, a co-solvent system is mandatory.

Table 1: Recommended Vehicle Formulations for In Vivo Dosing
Vehicle ComponentVolume %Function / Rationale
DMSO 5%Primary solvent to disrupt the compound's crystalline lattice. Do not exceed 5% to avoid systemic toxicity.
PEG 300 or 400 40%Co-solvent that maintains solubility as the mixture transitions to an aqueous phase.
Tween 80 5%Surfactant that prevents aggregation and micelle collapse upon injection.
Sterile Saline (0.9%) 50%Aqueous diluent to achieve physiological osmolarity. Must be added dropwise last.

Dosage Guidelines for Animal Studies

For novel thiazole-based AChE inhibitors, dose-ranging studies should target the therapeutic window where cholinergic enhancement occurs without triggering peripheral cholinergic toxicity (e.g., SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis).

Table 2: Dose-Ranging Guidelines (Mice vs. Rats)
Dose TierMouse Dose (mg/kg)Rat Equivalent Dose (mg/kg)*Expected Pharmacodynamic Response
Low 3.01.5Sub-clinical threshold; baseline PK establishment.
Medium 10.05.0Primary efficacy tier for cognitive recovery models.
High 30.015.0Toxicity threshold check; maximum receptor occupancy.

*Calculated using standard allometric scaling (Mouse Km​ = 3; Rat Km​ = 6).

Experimental Protocol: Scopolamine-Induced Amnesia Model

To evaluate the cognitive-enhancing properties of the compound, the2 is the gold standard[2]. Scopolamine is a muscarinic antagonist that temporarily blocks cholinergic signaling, mimicking the deficits seen in Alzheimer's disease.

Workflow Acclim Day 1-7: Acclimatization (Standard Housing) Dosing Day 8-14: Pre-dosing (Vehicle or Compound IP) Acclim->Dosing Induction Day 14: Scopolamine Injection (Amnesia Induction) Dosing->Induction Testing Day 15-18: Behavioral Testing (Morris Water Maze) Induction->Testing Tissue Day 19: Euthanasia & Brain Tissue Collection Testing->Tissue Analysis Biochemical Analysis (AChE Activity & PK) Tissue->Analysis

Fig 2: In vivo experimental workflow for the scopolamine-induced amnesia model.

Step-by-Step Methodology

1. Animal Preparation & Grouping

  • Utilize male C57BL/6 mice (8-10 weeks old).

  • Randomize into 5 groups (n=10/group): (1) Naive Control, (2) Model (Scopolamine + Vehicle), (3) Positive Control (Scopolamine + Donepezil 5 mg/kg), (4) Test Compound Low (3 mg/kg), (5) Test Compound High (10 mg/kg).

2. Dosing Regimen (Pre-treatment)

  • Administer the formulated compound via Intraperitoneal (IP) injection once daily for 7 days.

  • Causality Insight: IP administration is prioritized over oral gavage (PO) in early preclinical stages to bypass the high variability of first-pass hepatic metabolism, ensuring consistent systemic and CNS exposure.

3. Amnesia Induction

  • On testing days, inject Scopolamine hydrobromide (1 mg/kg, IP) exactly 30 minutes prior to behavioral testing[2].

4. Behavioral Assay (Morris Water Maze)

  • Training Phase (Days 15-18): Subject mice to 4 trials per day to locate a hidden submerged platform. Record the escape latency (time taken to find the platform).

  • Probe Trial (Day 19): Remove the platform. Allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

5. Ex Vivo Tissue Analysis

  • Immediately following the probe trial, euthanize the animals via cervical dislocation.

  • Rapidly extract the brain on ice and isolate the hippocampus and prefrontal cortex (the primary centers for spatial memory).

  • Homogenize the tissue and perform a colorimetric Ellman Assay to quantify residual AChE activity.

Validation Checkpoint (Self-Validating System): This protocol contains an internal failure-check. If the Positive Control group (Donepezil) fails to show a statistically significant reduction in escape latency compared to the Model group, the entire assay is deemed invalid. This indicates an error in scopolamine dosing, maze calibration, or water temperature stress, rather than a failure of the test compound.

References

  • Title: Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors Source: ACS Omega (2021) URL: [Link]

  • Title: DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice Source: MDPI / Molecules (2017) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of N-[4-(5-bromothiophen-2-yl)-1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide .

Halogenated heteroaromatic acetamides present unique purification challenges due to their specific electronic and structural properties. This guide synthesizes field-proven chromatographic strategies, chemical rescue protocols, and physical data to ensure high-purity isolation.

Troubleshooting Guide & FAQs

Q1: Why does my product streak severely on normal-phase silica gel, and how can I fix it? A1: The target molecule contains an acetamide group and a thiazole ring. The thiazole nitrogen acts as a strong hydrogen bond acceptor, while the amide N-H is a strong donor. These moieties interact aggressively with the acidic silanol groups on standard silica gel, causing severe tailing and streaking[1]. Causality & Solution: To disrupt these intermolecular interactions, you must increase the hydrogen-bonding capacity of your eluent. Switch from a standard Hexanes/Ethyl Acetate system to Dichloromethane (DCM) with 1–5% Methanol. Additionally, adding 0.1% Triethylamine (TEA) to the eluent will competitively deactivate the acidic silanols, resulting in sharp, symmetrical peaks.

Q2: I am observing a less polar impurity that co-elutes near my solvent front. What is it, and how do I remove it? A2: This is almost certainly the di-acetylated byproduct: N-acetyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide. During the acetylation of 2-aminothiazoles, the exocyclic nitrogen is highly nucleophilic, but the presence of excess acetylating agent (like acetic anhydride) often leads to over-reaction, forming an imide-like di-acetate[2],[3]. Causality & Solution: The di-acetate lacks the N-H hydrogen bond donor, making it significantly less polar than the target mono-acetate. While it can be separated via careful chromatography, the most efficient field-proven method is to chemically reverse the over-acetylation. Subjecting the crude mixture to mild basic hydrolysis (e.g., K₂CO₃ in Methanol) selectively cleaves the second acetyl group without affecting the stable mono-acetamide bond.

Q3: The compound crashes out of solution during column loading. How do I handle its poor solubility? A3: The planarity of the bromothiophene-thiazole core, combined with the heavy bromine atom and the hydrogen-bonding acetamide group, leads to high crystal lattice energy. This results in notoriously poor solubility in cold, non-polar solvents like hexanes or DCM[4]. Causality & Solution: Do not attempt liquid loading. Instead, utilize solid deposition (dry loading). Dissolve your crude mixture in a highly solubilizing polar aprotic solvent like THF, add a solid support (Celite or deactivated silica), and evaporate to a free-flowing powder under reduced pressure[5]. This ensures even distribution and prevents the compound from precipitating at the column head.

Visual Workflows & Mechanistic Pathways

To fully understand the purification strategy, it is critical to visualize the chemical equilibrium of the acetylation process and the subsequent chromatographic decision tree.

AcetylationPathway A Starting Material 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine B Target Product Mono-acetylated Thiazole A->B Ac2O / Pyridine (Target Reaction) C Common Impurity Di-acetylated Thiazole B->C Excess Ac2O (Over-reaction) C->B K2CO3 / MeOH (Selective Hydrolysis)

Chemical pathway of 2-aminothiazole acetylation and selective hydrolysis.

PurificationWorkflow Start Crude Reaction Mixture Check TLC Analysis (Check for Di-acetate) Start->Check Hydrolysis Mild Base Hydrolysis (K2CO3 in MeOH) Check->Hydrolysis Di-acetate present DryLoad Dry Loading onto Celite (Dissolve in THF) Check->DryLoad Only Mono-acetate Hydrolysis->DryLoad Flash Flash Chromatography (DCM : MeOH Gradient) DryLoad->Flash Pure Pure Mono-acetamide Flash->Pure

Decision tree and workflow for the purification of the target acetamide.

Quantitative Data: Solubility & Chromatographic Profiles

The following table summarizes the solubility and Thin Layer Chromatography (TLC) behavior of the target compound and its common impurities. This data is essential for self-validating your purification steps.

Solvent SystemCompound SolubilityTLC R_f (Mono-acetate)TLC R_f (Di-acetate)TLC R_f (Starting Amine)Observation
Hexanes / EtOAc (1:1) Poor0.100.650.25Severe streaking of target; di-acetate elutes near front.
DCM / MeOH (95:5) Moderate0.350.800.45Sharp spots; optimal for flash chromatography tracking.
THF ExcellentN/AN/AN/AIdeal for dissolving crude mixture for dry loading.

Step-by-Step Experimental Protocols

Protocol A: Selective Hydrolysis of Di-acetylated Impurities (Chemical Rescue)

Purpose: To convert the less polar di-acetylated byproduct back into the target mono-acetamide, simplifying chromatography and increasing overall yield[2].

  • Dissolution: Dissolve the crude reaction mixture (containing both mono- and di-acetylated products) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (10 mL per gram of crude).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (0.5 equivalents relative to the estimated total moles of crude).

  • Reaction: Stir the suspension at room temperature (20–25 °C) for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the crude starting material using DCM/MeOH (95:5). The reaction is complete when the high-R_f spot (0.80) completely disappears, merging into the target spot at R_f 0.35.

  • Workup: Neutralize the mixture with 1N HCl to pH 7. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Flash Chromatography (Dry Loading Method)

Purpose: To isolate the pure N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide without precipitation on the column or streaking[5].

  • Dry Loading Preparation: Dissolve the concentrated crude solid from Protocol A in a minimum amount of THF (approx. 5 mL/g). Add Celite 545 in a 1:2 weight ratio (Crude:Celite).

  • Evaporation: Evaporate the THF under reduced pressure until a dry, free-flowing powder is obtained. Caution: Ensure no residual solvent remains, as THF will disrupt the chromatography gradient.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% DCM containing 0.1% TEA.

  • Loading: Carefully pour the dry-loaded Celite onto the top of the silica bed. Cap with a thin layer of clean sand.

  • Elution: Elute using a step gradient:

    • 2 Column Volumes (CV) of 100% DCM (elutes non-polar impurities).

    • 3 CV of 2% MeOH in DCM.

    • 3 CV of 5% MeOH in DCM (Target compound elutes here).

  • Fraction Analysis: Combine fractions containing the pure product (R_f 0.35 in 95:5 DCM/MeOH) and concentrate to yield the purified white/off-white crystalline solid.

References

  • Armarego, W.L.F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th Edition). Butterworth-Heinemann. Available at:[Link]

  • Armarego, W.L.F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. Available at:[Link]

  • Showell, G. A., et al. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Gomha, S. M., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules, MDPI. Available at:[Link]

  • Gomha, S. M., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". National Library of Medicine, PMC. Available at:[Link]

Sources

Optimization

Optimizing reaction conditions for thiazole derivatives

Welcome to the Advanced Technical Support Center for Thiazole Derivative Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural lists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Thiazole Derivative Synthesis. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural lists. Here, we analyze the mechanistic causality behind reaction failures, ensuring that every protocol you implement functions as a self-validating system.

Whether you are optimizing a classic Hantzsch cyclization or troubleshooting a sluggish palladium-catalyzed C-H functionalization, this guide provides the authoritative grounding required for modern drug development and materials science.

I. Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies integrate mechanistic rationales for every critical parameter and built-in validation checks to confirm success before proceeding to the next step.

Protocol A: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol optimizes the traditional condensation of α-haloketones with thioamides to minimize side reactions and maximize throughput[1].

  • Preparation : In a microwave-safe vessel, combine the α-haloketone (1.0 equiv) and thiourea/thioamide (1.0 equiv) in ethanol (2 mL/mmol)[1].

    • Mechanistic Rationale: Strict equimolar stoichiometry is critical. If a reactant has multiple reaction sites, excess reagents will drive the formation of unwanted bis-thiazole side products[2].

  • Irradiation : Seal the vessel and heat to 70–90°C for 10–30 minutes under microwave irradiation[1].

    • Mechanistic Rationale: Microwave heating provides uniform energy distribution, rapidly driving the initial SN​2 nucleophilic attack of the sulfur atom onto the α-carbon, followed immediately by intramolecular cyclization and dehydration[1].

  • Isolation : Cool to room temperature and pour the mixture into a 5% Na2​CO3​ solution[2].

    • Mechanistic Rationale: The reaction generates acidic byproducts ( HCl or HBr ). Neutralizing the mixture thermodynamically favors the fully aromatic free-base thiazole, crashing it out of solution and preventing the formation of isomeric impurities[2][3].

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent[2].

Protocol B: Palladium-Catalyzed Direct C5-Arylation of Thiazoles

This protocol outlines the late-stage functionalization of a pre-formed thiazole ring via transition-metal catalysis[3].

  • Setup : To an oven-dried Schlenk tube, add the thiazole derivative (1.2 equiv), aryl bromide (1.0 equiv), Pd(OAc)2​ (2–5 mol%), a bulky phosphine ligand like XPhos (4–10 mol%), and K2​CO3​ (2.0 equiv)[3].

    • Mechanistic Rationale: A slight excess of thiazole mitigates aryl homocoupling. Bulky ligands are strictly required to sterically shield the palladium center from being poisoned by the strongly coordinating thiazole sulfur atom[3][4].

  • Degassing : Evacuate and backfill with argon three times, then add anhydrous, degassed dioxane[3].

    • Mechanistic Rationale: Oxygen rapidly quenches the active Pd(0) species, leading to irreversible catalyst deactivation (visible as black palladium precipitation).

  • Reaction : Heat to 80–120°C for 12–24 hours[3].

    • Mechanistic Rationale: Elevated temperatures provide the necessary activation energy for the concerted metalation-deprotonation (CMD) C-H cleavage step[4][5].

  • Validation Check : Perform GC-MS analysis on a crude aliquot. The presence of the cross-coupled target mass without a significant homocoupled biaryl mass validates the efficiency of the chosen ligand[4].

  • Workup : Dilute with ethyl acetate, wash with water to remove inorganic salts, dry over Na2​SO4​ , and purify via silica gel chromatography[4].

II. Workflow Visualizations

Workflow A Combine α-haloketone & thioamide B Add Solvent (EtOH/Water) A->B C Heat/Irradiate (Microwave) B->C D Monitor by TLC/LC-MS C->D E Neutralize & Filter D->E F Purify (Recrystallization) E->F

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Issue Low Conversion in C-H Arylation Check1 Is Pd catalyst poisoned by Sulfur? Issue->Check1 Sol1 Use bulky ligands (e.g., XPhos) Check1->Sol1 Yes Check2 Is homocoupling occurring? Check1->Check2 No Sol2 Add pivalic acid & adjust stoichiometry Check2->Sol2 Yes

Caption: Troubleshooting logic for low conversion in thiazole C-H arylation.

III. Quantitative Optimization Data

The following table summarizes the impact of varying reaction conditions on the yield and efficiency of thiazole syntheses, allowing you to select the optimal parameters for your specific scale and substrate constraints.

ParameterConditionMechanistic ImpactTypical YieldRef
Heating Method Batch (Conventional Reflux)Slow thermal transfer; prolonged heating can degrade sensitive substrates.60–70%[6]
Heating Method Microwave (70–90°C)Rapid, uniform dielectric heating accelerates the dehydration step.85–95%[1]
Heating Method Continuous Flow (50°C, 10 min)Excellent mass/heat transfer; highly scalable for API manufacturing.~95%[7]
Solvent pH Neutral (EtOH/Water)Thermodynamically favors 2-(N-substituted amino)thiazoles.High[3]
Solvent pH Acidic (HCl-EtOH)Induces formation of isomeric 2-imino-2,3-dihydrothiazoles.Variable[3]
Catalyst (Hantzsch) Silica-supported Tungstosilicic AcidReusable heterogeneous acid catalysis; promotes clean dehydration.79–90%[6]

IV. Troubleshooting Guide

Q: Why am I getting low yields in my Hantzsch synthesis, and how do I systematically resolve it? Causality: The most common culprits are suboptimal temperatures or the degradation of starting materials (α-haloketones are lachrymatory and decompose easily over time)[1][2]. Solution: First, verify the purity of your α-haloketone via NMR. If purity is confirmed, the reaction kinetics may be too sluggish at room temperature. Switch to microwave irradiation[1] or utilize continuous flow chemistry, which has been proven to achieve up to 95% isolated yields at just 50°C with a 10-minute residence time[7].

Q: My palladium-catalyzed C-H arylation is failing to reach completion. What is the mechanistic cause, and how do I fix it? Causality: The sulfur atom inherent to the thiazole ring acts as a potent poison to palladium catalysts. It strongly coordinates to the metal center, effectively halting the oxidative addition and reductive elimination cycle[3]. Solution: You must employ bulky phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes to sterically hinder sulfur coordination[3][4]. Additionally, keep your catalyst loading as low as possible (0.1–0.001 mol% in ligand-free systems) to prevent nanoparticle agglomeration[4].

Q: I am observing homocoupling side products (biaryls) during C-H functionalization. How do I suppress this? Causality: High catalyst concentrations or incorrect stoichiometry can lead active Pd species to facilitate the coupling of two aryl halides rather than cross-coupling with the less reactive thiazole C-H bond[4]. Solution: Adjust your stoichiometry to use a slight excess of the thiazole substrate. Furthermore, introduce pivalic acid as an additive; it acts as a proton shuttle that facilitates the concerted metalation-deprotonation pathway, heavily favoring the desired cross-coupling[4].

Q: How can I control regioselectivity to avoid unexpected isomers in Hantzsch synthesis? Causality: The pH of the reaction medium dictates the final tautomeric/isomeric state. Strongly acidic conditions (e.g., 10M HCl in EtOH) trap the intermediate, leading to a mixture of the desired product and 3-substituted 2-imino-2,3-dihydrothiazoles[3]. Solution: Maintain neutral or slightly basic solvents to thermodynamically drive the reaction toward the fully aromatic 2-(N-substituted amino)thiazole[2][3].

V. Frequently Asked Questions (FAQs)

Q: Can the Hantzsch synthesis be adapted for environmentally friendly "green" chemistry? A: Yes. Significant progress has been made using heterogeneous, recyclable catalysts like silica-supported tungstosilicic acid[6]. When combined with ultrasonic irradiation in an ethanol/water co-solvent system, this approach bypasses harsh reagents, minimizes hazardous waste, and maintains excellent yields (79–90%)[6].

Q: How does direct C-H functionalization streamline drug discovery compared to traditional cross-coupling? A: Traditional cross-coupling (e.g., Suzuki or Stille) requires pre-functionalized starting materials, such as boronic acids or organostannanes. Transition-metal-catalyzed C-H functionalization allows for the late-stage, non-directed diversification of the ubiquitous five-membered thiazole core directly from its parent form[5][8]. This enables rapid structure-activity relationship (SAR) optimization without needing to build new scaffolds from scratch[8].

Q: What are the primary applications of benzobisthiazole derivatives synthesized via these optimized routes? A: Beyond pharmaceutical APIs, benzobisthiazole and thiazolothiazole derivatives are critical components in organic electronic devices. Their unique absorption, electroluminescence, and charge-transport properties make them highly valuable in materials science. Palladium/copper co-catalyzed C-H functionalization allows for the efficient, one-pot functionalization of both thioimidate positions on these complex architectures[9].

VI. References

  • NIH. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst". PMC.[Link]

  • ACS Publications. "Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes". Accounts of Chemical Research. [Link]

  • Loughborough University Research Repository. "Design and optimization of a shared synthetic route for multiple active pharmaceutical ingredients through combined computer aided retrosynthesis and flow chemistry". [Link]

  • NIH. "A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives". PubMed.[Link]

  • NIH. "Transition-Metal-Catalyzed Divergent C-H Functionalization of Five-Membered Heteroarenes". PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Guide: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide vs. Standard Agrochemicals

Executive Summary Xanthomonas citri subsp. citri (Xcc) is the etiological agent of citrus canker, a devastating agricultural disease that causes severe economic losses worldwide.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Xanthomonas citri subsp. citri (Xcc) is the etiological agent of citrus canker, a devastating agricultural disease that causes severe economic losses worldwide. For decades, the agrochemical industry has relied heavily on copper-based bactericides and broad-spectrum antibiotics (e.g., streptomycin) to manage outbreaks. However, the widespread emergence of plasmid-borne resistance genes and the environmental toxicity of heavy metal accumulation have necessitated the development of novel, targeted therapeutics .

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide represents a paradigm shift in antibacterial design. Rather than directly lysing the cell or halting general protein synthesis, this compound acts as a targeted inhibitor of Ferredoxin-NADP+ reductase (XccFPR) . By disabling this specific enzyme, the inhibitor dismantles the pathogen's ability to neutralize the host plant's oxidative defense mechanisms, leading to rapid, synergistic bacterial death.

Mechanistic Causality: Targeting Bacterial Redox Homeostasis

During infection, the host plant mounts a defense response known as the "oxidative burst," flooding the infection site with reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. To survive, X. citri relies on XccFPR, an FAD-dependent oxidoreductase that catalyzes the reduction of NADP+ to NADPH. NADPH is the essential reducing equivalent required to power the bacterium's antioxidant systems (e.g., catalases and peroxidases) .

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide competitively binds to XccFPR, cutting off the NADPH supply. This redox collapse leaves the pathogen entirely defenseless against the host's ROS attack.

Pathway Host Host Plant (Oxidative Burst) ROS Intracellular ROS (Superoxide/H2O2) Host->ROS induces Survival Bacterial Survival & Infection ROS->Survival threatens Death Bacterial Death (Redox Collapse) ROS->Death causes (when unbuffered) XccFPR XccFPR Enzyme (NADPH Production) XccFPR->ROS neutralizes Inhibitor N-[4-(5-bromothiophen-2-yl)- 1,3-thiazol-2-yl]acetamide Inhibitor->XccFPR inhibits Inhibitor->Death sensitizes pathogen to

Fig 1: Mechanism of XccFPR inhibition disrupting ROS scavenging in X. citri.

Comparative Performance & Benchmarking Data

To objectively evaluate N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, we benchmark its performance profile against the two most common standard-of-care treatments for citrus canker: Copper Sulfate and Streptomycin.

Performance MetricN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamideCopper Sulfate (Standard)Streptomycin (Standard)
Primary Target Ferredoxin-NADP+ Reductase (XccFPR)Non-specific (Protein/DNA damage via Cu2+ ions)30S Ribosomal subunit
Mechanism of Action ROS sensitization (Redox homeostasis disruption)Direct contact toxicity / Cell membrane disruptionProtein synthesis inhibition
In Vitro Efficacy (Target) Low micromolar IC50 (~10-30 µM range)N/A (No single enzymatic target)N/A (Ribosomal binding)
Resistance Risk Low (Novel mechanism, no known plasmid genes)High (Plasmid-borne copLAB operon)High (strA/strB resistance genes)
Environmental Impact Low (Targeted organic molecule, biodegradable)High (Heavy metal soil accumulation, phytotoxicity)Moderate (Soil microbiome disruption)
Host Synergy High (Relies on plant's natural immune burst)None (Acts independently of host immunity)None (Acts independently of host immunity)

Self-Validating Experimental Protocols

To rigorously validate the efficacy of this compound, the following self-validating workflows must be employed. These protocols are designed with internal causality checks to ensure that observed bacterial death is strictly due to on-target XccFPR inhibition.

Workflow Step1 Recombinant XccFPR Purification (E. coli) Step2 Diaphorase Assay (DCPIP + NADPH) Step1->Step2 Validated Enzyme Step3 IC50 Determination (Inhibitor Titration) Step2->Step3 Baseline Kinetics Step4 In Vivo Sensitization (X. citri + Methyl Viologen) Step3->Step4 Lead Validation Step5 Benchmarking vs. Standard Bactericides Step4->Step5 Efficacy Data

Fig 2: Self-validating workflow for XccFPR inhibitor screening and validation.

Protocol A: In Vitro Diaphorase Activity Assay (Target Validation)

This protocol measures the direct inhibitory effect of the compound on purified recombinant XccFPR.

  • Causality Rationale: To isolate the reductase activity of XccFPR from its complex downstream physiological partners, we utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP intercepts electrons directly from the FAD cofactor. Its reduction is accompanied by a measurable colorimetric shift (absorbance decrease at 600 nm), providing a direct, real-time kinetic readout of enzyme velocity.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

  • Add 50 µM DCPIP and 0.5 nM purified recombinant XccFPR to the buffer.

  • Aliquot the mixture into a 96-well microtiter plate.

  • Add N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide at varying concentrations (0.1 µM to 100 µM) to the test wells.

  • Initiate the reaction by adding 100 µM NADPH (electron donor) to all wells.

  • Monitor the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50.

Self-Validation Checkpoints:

  • Positive Control: A well lacking the inhibitor but containing the enzyme and substrates must show a linear, rapid decrease in A600​ , proving the enzyme is active.

  • Negative Control: A well lacking the enzyme must show a flat baseline, proving there is no spontaneous auto-reduction of DCPIP by NADPH.

Protocol B: In Vivo Oxidative Stress Sensitization Assay (Phenotypic Validation)

This protocol proves that the biochemical inhibition observed in Protocol A translates to actual bacterial vulnerability in a living system.

  • Causality Rationale: Methyl viologen (paraquat) is a redox-cycling agent that generates intracellular superoxide radicals. By combining the inhibitor with a sub-lethal dose of methyl viologen, we artificially simulate the host plant's oxidative burst in a controlled in vitro environment. If the inhibitor successfully blocks XccFPR in vivo, the bacteria will lose their ROS-scavenging capacity, resulting in synergistic cell death.

Step-by-Step Methodology:

  • Cultivate X. citri subsp. citri in nutrient broth (NB) at 28°C to an optical density ( OD600​ ) of 0.5.

  • Aliquot the bacterial suspension into four distinct treatment groups:

    • Group 1 (Baseline): Untreated.

    • Group 2 (Stress Control): Treated with a sub-lethal concentration of methyl viologen (e.g., 10 µM).

    • Group 3 (Inhibitor Control): Treated with 50 µM N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide.

    • Group 4 (Test): Treated with 10 µM methyl viologen + 50 µM inhibitor.

  • Incubate the cultures for 4 hours at 28°C with continuous shaking.

  • Perform serial dilutions and plate on nutrient agar. Incubate for 48 hours and quantify Colony Forming Units (CFU/mL).

Self-Validation Checkpoints:

  • Toxicity Check: Group 3 (Inhibitor alone) should exhibit minimal bactericidal activity compared to Group 1, confirming the compound is not a general, non-specific toxin.

  • Stress Baseline: Group 2 (Methyl viologen alone) should cause only a mild growth delay, establishing the pathogen's baseline ROS resistance.

  • Synergy Confirmation: Group 4 must result in a >log-fold reduction in CFU compared to Groups 2 and 3, validating that the compound specifically disables oxidative stress defenses.

References

  • Martinez-Julvez M, Goñi G, Perez-Amigot D, et al. "Identification of Inhibitors Targeting Ferredoxin-NADP+ Reductase from the Xanthomonas citri subsp. citri Phytopathogenic Bacteria." Molecules. 2017; 23(1):E19.[Link]

  • BRENDA Enzyme Database. "Information on EC 1.18.1.2 - ferredoxin-NADP+ reductase." BRENDA.[Link]

  • Behlau F, Canteros BI, Minsavage GV, Jones JB, Graham JH. "Molecular Characterization of Copper Resistance Genes from Xanthomonas citri subsp. citri and Xanthomonas alfalfae subsp. citrumelonis." Applied and Environmental Microbiology. 2011; 77(12):4089-4096.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-[4-(5-bromothiophen-2-yl)-1,3-thia...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, for which comprehensive toxicological data may not be readily available, demands a cautious and well-informed approach to personal protection. This guide synthesizes established safety protocols for related chemical classes to provide a robust framework for the safe handling of this compound.

Hazard Assessment: A Molecule of Potent Potential

While a specific Safety Data Sheet (SDS) for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is not publicly available, an analysis of its structural components allows for a presumptive hazard assessment. This compound should be treated as a potent pharmaceutical ingredient due to the combination of its bioactive heterocyclic rings and halogenation.

  • Thiazole Core: Thiazole and its derivatives are known for their diverse biological activities and are common scaffolds in pharmaceuticals.[1] This suggests that the target molecule could have significant, and as yet uncharacterized, pharmacological effects. Studies on some thiazole derivatives have indicated potential for liver and kidney damage at high doses in animal models.[2][3]

  • Brominated Thiophene Moiety: Thiophene itself can be irritating to the skin, eyes, and respiratory system, with potential for liver damage upon high exposure.[4][5] Brominated aromatic compounds can also possess toxicological properties, and their disposal is regulated as halogenated waste.[6] Furthermore, several drugs containing a thiophene ring have been withdrawn from the market due to toxicity, often linked to metabolic activation by cytochrome P450 enzymes into reactive metabolites.[7]

  • Acetamide Group: Acetamide is classified as a suspected carcinogen.[8]

Given these characteristics, N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide should be handled as a substance with the potential for high potency, toxicity, and carcinogenicity.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place to minimize exposure.

  • Primary Containment: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood. For procedures with a high risk of aerosolization (e.g., sonication, vortexing of powders), a glove box or a powered air-purifying respirator (PAPR) should be used.

  • Ventilation: Ensure adequate ventilation in the laboratory, with a negative pressure differential for the room where the compound is handled.

Personal Protective Equipment (PPE): A Risk-Based Approach

The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table provides guidance for common laboratory tasks.

Task Minimum PPE Requirement Rationale
Pre-weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 RespiratorHigh risk of generating and inhaling fine particles. Double gloving provides an extra layer of protection.
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety GogglesRisk of splashes and skin contact.
In Vitro/In Vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face ShieldIncreased risk of splashes and aerosol generation.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety GogglesHandling of contaminated materials.
Detailed PPE Specifications
  • Hand Protection:

    • Gloves: Due to the presence of brominated aromatic and heterocyclic structures, nitrile gloves are a suitable choice for incidental contact.[9][10] However, it is crucial to note that halogenated hydrocarbons can degrade many glove materials.[11] For prolonged contact or when working with solutions, consider using thicker, chemical-resistant gloves or double-gloving with nitrile gloves. Always inspect gloves for any signs of degradation or punctures before and during use.[12] Change gloves immediately if they become contaminated.

  • Eye and Face Protection:

    • Safety Glasses/Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.

    • Face Shield: A face shield should be worn over safety goggles during procedures with a high risk of splashes, such as when preparing concentrated solutions or during in vivo studies.

  • Body Protection:

    • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times.

    • Disposable Gown: For procedures involving larger quantities of the compound or with a higher risk of contamination, a disposable gown made of a low-linting material should be worn over the lab coat. This gown should be removed and disposed of as hazardous waste before leaving the work area.

  • Respiratory Protection:

    • Respirator: For handling the solid compound outside of a glove box, a NIOSH-approved respirator is essential. A half-mask or full-face respirator fitted with a combination of organic vapor cartridges and P100 particulate filters is recommended.[13][14] The 3M 6001 series organic vapor cartridges are a common choice for this application.[15][16][17] All personnel required to wear respirators must be fit-tested and trained in their proper use and maintenance.

Decontamination and Disposal Plan

A meticulous decontamination and disposal plan is critical to prevent cross-contamination and environmental release.

Decontamination:

  • Surface Decontamination: All surfaces and equipment should be decontaminated after use. A multi-step process is recommended: first, a wipe-down with a detergent solution to remove bulk material, followed by a disinfectant like 70% ethanol or a 10% bleach solution.[18][19] For potent compounds, a deactivating solution may be necessary, which should be developed and validated on a case-by-case basis.[20]

  • Equipment Decontamination: Non-disposable equipment should be thoroughly cleaned. This may involve rinsing with a suitable solvent (the rinsate must be collected as hazardous waste) followed by the standard cleaning procedures of the laboratory.[21]

Waste Disposal:

  • Segregation: All waste contaminated with N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide must be segregated as halogenated organic waste.[6] Do not mix with non-halogenated waste streams.

  • Solid Waste: Contaminated solid waste, including gloves, gowns, weighing papers, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste container.[22]

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a designated, sealed container for halogenated liquid waste.[23]

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[24] Combustion in a hazardous waste incinerator is a common disposal method for brominated organic compounds.[25]

Visual Workflow for PPE Selection and Decontamination

The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent decontamination and disposal workflow.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_post Post-Procedure A Identify Task (e.g., Weighing, Solution Prep) B Assess Risk of Exposure (Dust, Splash, Aerosol) A->B C Select Hand Protection (Double Nitrile Gloves) B->C D Select Body Protection (Lab Coat, Disposable Gown) B->D E Select Eye/Face Protection (Goggles, Face Shield) B->E F Select Respiratory Protection (Fume Hood or Respirator) B->F G Decontaminate Work Area & Equipment H Segregate & Dispose of Waste (Halogenated Waste Stream) G->H I Wash Hands Thoroughly H->I

Caption: PPE selection and post-handling workflow.

By adhering to these guidelines, researchers can confidently and safely work with N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, fostering a culture of safety that is paramount to scientific advancement.

References

  • National Allergy. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]

  • Walmart. (n.d.). 3M Organic Vapor Cartridge Respirator 6000 Series - NIOSH Approved - 2/Pack, Pack of 8. Retrieved from [Link]

  • Allergy Control Products. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Retrieved from [Link]

  • Singh, P., & Singh, P. (n.d.). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. National Institute of Pharmaceutical Education and Research. Retrieved from [Link]

  • American Chemical Society. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Retrieved from [Link]

  • Angene Chemical. (2025, April 5). Safety Data Sheet. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-(5-BROMO-THIOPHEN-2-YL)-THIAZOL-2-YL)-ACETAMIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety. Retrieved from [Link]

  • ScienceDirect. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1190 - THIOPHENE. Retrieved from [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • American Chemical Society. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. Retrieved from [Link]

  • AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments? Retrieved from [Link]

  • Unknown Source. (n.d.).
  • University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide. Retrieved from [Link]

  • Got Gloves. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Certified GeneTool. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 12). Biological Safety Manual - Chapter 10: Decontamination and Disinfection. Retrieved from [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. Retrieved from [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

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N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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